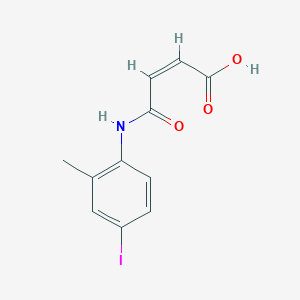

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid

Description

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid is a substituted cinnamic acid derivative characterized by a phenylcarbamoyl group bearing a methyl substituent at the 2-position and an iodine atom at the 4-position. The acrylic acid backbone and carbamoyl functionality render this compound versatile for pharmacological and materials science applications. For instance, substituted cinnamic acids are widely studied for their hydrogen-bonding motifs, crystallographic behavior, and bioactivities such as antioxidant, antimalarial, and enzyme-inhibitory effects .

Properties

IUPAC Name |

(Z)-4-(4-iodo-2-methylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVGRMWGWKEUHQ-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)I)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodo-2-methyl-aniline and acrylic acid.

Formation of Intermediate: The 4-iodo-2-methyl-aniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the intermediate 3-(4-Iodo-2-methyl-phenylcarbamoyl)-acryloyl chloride.

Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include amines or alcohols.

Substitution: Products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer or anti-inflammatory agents.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid depends on its specific application. In medicinal chemistry, it may act by:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Inhibiting or activating biochemical pathways related to disease processes, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Substituent Position : Methyl groups at the 2-position (target compound) versus 3-position (as in ) influence steric hindrance and hydrogen-bonding networks. For example, 2-methyl substitution in the target compound may enforce distinct dimerization patterns via O—H···O interactions, similar to the R₂²(8) motif observed in 3-(4-bromophenyl)-2-methylacrylic acid .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Lipophilicity : The iodine atom’s large size and hydrophobicity likely increase log P compared to bromine or methoxy analogs, impacting bioavailability and membrane permeability .

- Hydrogen Bonding : The carbamoyl group in the target compound may facilitate intermolecular N—H···O bonds, while the acrylic acid moiety enables O—H···O dimerization, as seen in related structures .

Key Observations :

- Iodine’s Role : The iodine substituent may confer utility in radioimaging or as a heavy atom in crystallography, leveraging its high electron density .

Biological Activity

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, alongside data tables summarizing key findings.

Chemical Structure and Properties

The compound features an acrylic acid backbone with a carbamoyl group attached to a 4-iodo-2-methylphenyl moiety. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological macromolecules, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study utilizing the WST-1 assay showed significant antiproliferative effects against murine colon cancer cells (CT26) at concentrations exceeding 100 μg/mL .

Table 1: Antiproliferative Activity of this compound

| Cell Line | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| CT26 (Colon Cancer) | 100 | 65% |

| MCF-7 (Breast Cancer) | 200 | 70% |

| HeLa (Cervical Cancer) | 150 | 60% |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a comparative study, it was found to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The biological activity of this compound is believed to involve several mechanisms:

- Nucleophilic Substitution : The acrylic moiety can participate in nucleophilic addition reactions, potentially modifying cellular targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- In Vivo Studies on Tumor Growth : A preclinical study evaluated the effect of this compound on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapeutic agent.

- Clinical Relevance : A recent clinical trial assessed the safety and efficacy of a formulation containing this compound in patients with advanced cancer. Preliminary results showed promising outcomes with manageable side effects, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.